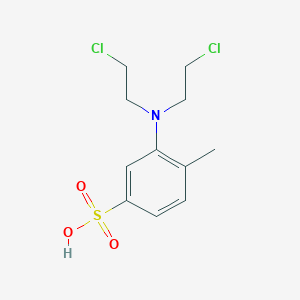
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid (also known as BCT) is a chemical compound that has been widely used in scientific research due to its unique properties. BCT is a sulfonic acid derivative of p-toluidine, and it is a potent alkylating agent that can react with nucleophilic groups in proteins and DNA. In
作用機序
BCT works by alkylating nucleophilic groups in proteins and DNA, leading to the formation of covalent bonds between BCT and the target molecule. This covalent modification can lead to changes in the structure and function of the target molecule. In cancer cells, BCT can induce DNA damage, leading to cell death.
生化学的および生理学的効果
BCT has been shown to have a variety of biochemical and physiological effects. In cancer cells, BCT can induce apoptosis (programmed cell death) and inhibit cell proliferation. BCT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, BCT can cause DNA damage and mutations, which can have long-term effects on cells and organisms.
実験室実験の利点と制限
BCT has several advantages for lab experiments, including its high potency and selectivity for certain targets. BCT can also be easily synthesized and purified. However, BCT has some limitations, including its potential toxicity and the need for careful handling and disposal. In addition, BCT can be difficult to use in certain experimental systems, such as in vivo studies.
将来の方向性
There are several future directions for research on BCT. One area of interest is the development of new analogs and derivatives of BCT that may have improved selectivity and potency. Another area of interest is the use of BCT in combination with other drugs or therapies to enhance its anticancer effects. Finally, further studies are needed to understand the long-term effects of BCT exposure on cells and organisms.
Conclusion
In conclusion, 3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid is a potent alkylating agent that has been widely used in scientific research. BCT has unique properties that make it useful for studying a variety of biological systems, including cancer cells and enzymes. However, BCT also has potential limitations and safety concerns that must be carefully considered. Future research on BCT may lead to the development of new therapies and a better understanding of its biological effects.
合成法
BCT can be synthesized by the reaction of p-toluidine with chloroacetyl chloride and sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with sodium sulfite to yield BCT. The purity of BCT can be improved by recrystallization from water.
科学的研究の応用
BCT has been used in a variety of scientific research applications, including cancer research, enzymology, and protein chemistry. BCT is particularly useful in cancer research because it can selectively target cancer cells and induce DNA damage, leading to cell death. BCT has also been used to study the structure and function of enzymes and proteins, as it can covalently modify specific amino acid residues.
特性
CAS番号 |
19768-75-3 |
|---|---|
製品名 |
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid |
分子式 |
C11H15Cl2NO3S |
分子量 |
312.2 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-9-2-3-10(18(15,16)17)8-11(9)14(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3,(H,15,16,17) |
InChIキー |
DWUOZVCWMPJABS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)N(CCCl)CCCl |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



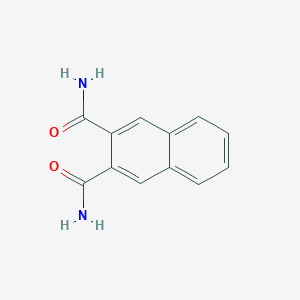
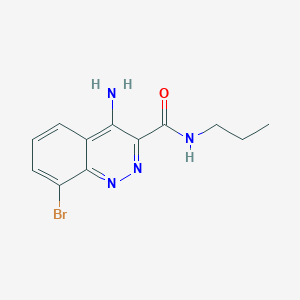

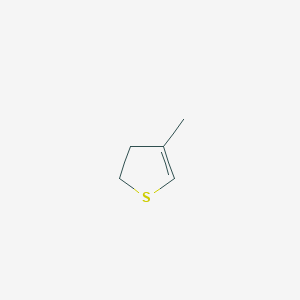

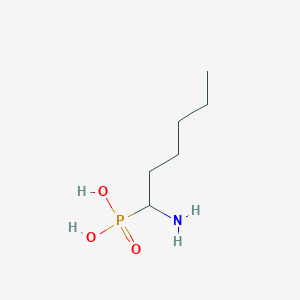

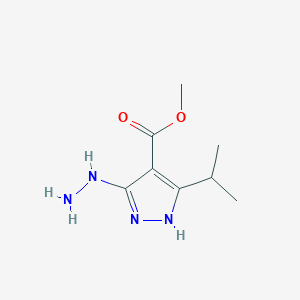



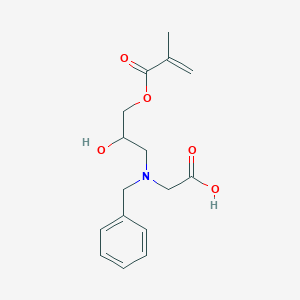
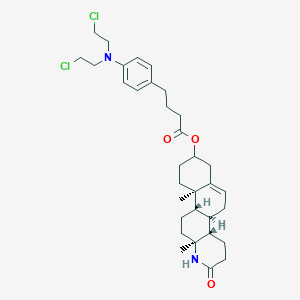
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)